molecular formula C12H16N2O3 B556260 N2-Benzoyl-L-ornithine CAS No. 17966-71-1

N2-Benzoyl-L-ornithine

Numéro de catalogue: B556260
Numéro CAS: 17966-71-1
Poids moléculaire: 236,27 g/mole
Clé InChI: PKONOCQSEOHHJW-JTQLQIEISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N2-Benzoyl-L-ornithine (CAS No. 17966-71-1) is a modified amino acid derivative where a benzoyl group is attached to the α-amino group of L-ornithine. Its molecular formula is C₁₂H₁₆N₂O₃, with a molecular weight of 236.27 g/mol . Structurally, it retains the five-carbon backbone of ornithine but substitutes the α-amino hydrogen with a benzoyl moiety. This modification enhances its stability and alters its biochemical interactions, making it valuable in peptide synthesis and enzyme inhibition studies. Synonyms include BZ-ORN-OH, Benzoyl-L-ornithine, and Nα-Benzoyl-L-ornithine .

Key physical properties include a predicted density of 1.214 g/cm³, boiling point of 514.3°C, and pKa of 3.56, suggesting moderate acidity . It is typically stored at 2–8°C in dry conditions .

Activité Biologique

N2-Benzoyl-L-ornithine (NBO) is a derivative of the amino acid L-ornithine, characterized by the addition of a benzoyl group at the nitrogen atom in its side chain. This structural modification enhances its potential biological activities, making it a subject of interest in biochemical and pharmacological research. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Chemical Formula : C₁₂H₁₆N₂O₃
  • Molecular Weight : Approximately 236.27 g/mol

This compound’s structural similarity to L-ornithine allows it to act as a substrate analog for enzymes that utilize L-ornithine. This property is particularly important in studying enzyme mechanisms and developing new therapeutic agents.

This compound exhibits several biological activities primarily through its interaction with various enzymes:

In Vitro Studies

Recent studies have highlighted the biological activity of this compound through various assays:

  • Cell Viability Assays : Research indicates that NBO can affect the viability of cancer cell lines, showcasing potential anticancer properties. For instance, compounds structurally related to NBO have shown significant cytotoxicity against human cancer cell lines such as HL-60 (promyelocytic leukemia) and HepG-2 (hepatocellular carcinoma) .

Case Studies

  • Inhibition of Ornithine Decarboxylase (ODC) : ODC catalyzes the decarboxylation of ornithine to produce putrescine, a critical step in polyamine metabolism associated with cell growth and differentiation. Inhibitors like NBO could potentially disrupt this pathway, offering a strategy for cancer treatment .
  • Anticancer Activity : A study demonstrated that derivatives similar to NBO exhibited varying degrees of cytotoxicity against different cancer cell lines. For example, certain compounds showed IC50 values indicating effective inhibition at low concentrations against HL-60 and other solid tumor cells .

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to related compounds:

CompoundActivity TypeNotable Findings
This compound Enzyme InhibitionInhibits arginase; potential effects on nitric oxide production
L-Ornithine Basic amino acidDirectly involved in urea cycle and protein synthesis
N5-Benzoyl-L-ornithine Potential anticancerMay exhibit different biological activities
N2,N5-Dibenzoyl-L-ornithine Increased lipophilicityPotentially enhanced bioactivity

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Anticancer Properties

Research indicates that N2-Benzoyl-L-ornithine exhibits potential anticancer properties. Studies have shown its effects on cell viability in various cancer cell lines, suggesting a role in inhibiting tumor growth. For instance, cell viability assays demonstrated that this compound can significantly reduce the proliferation of specific cancer cells, making it a candidate for further investigation as an anticancer agent.

1.2 Enzyme Inhibition

This compound functions as a substrate for ornithine N-benzoyltransferase, leading to the formation of N2,N5-dibenzoyl-L-ornithine. This interaction is crucial in metabolic pathways such as the urea cycle, which detoxifies ammonia in the liver . The compound's role as an inhibitor of ornithine decarboxylase (ODC), an enzyme involved in polyamine synthesis, has also been documented, indicating its potential in regulating cellular growth and differentiation .

Biochemical Research

2.1 Synthesis of Derivatives

The synthesis of various derivatives of this compound has been explored to enhance its biological activity. For example, derivatives like Nδ-benzoyl- and Nδ-hemiphthaloyl-Nα-pteroyl-L-ornithine have been developed for their inhibitory properties against specific enzymes involved in metabolic processes. These derivatives are being studied for their potential applications in antifolate drug development.

2.2 Biopolymer Studies

This compound and its derivatives have been analyzed for their unique helical biopolymer conformations. Such studies contribute to understanding the molecular interactions that govern the behavior of biopolymers in biological systems, which could lead to advancements in drug delivery systems and biomaterials.

Clinical Research Insights

3.1 Stress and Fatigue Management

Clinical trials have investigated the effects of L-ornithine supplementation on stress and fatigue. While these studies primarily focus on L-ornithine, they provide insights into how compounds related to this compound may influence stress responses and improve sleep quality by modulating cortisol levels . This suggests a broader application of ornithine derivatives in managing stress-related conditions.

Data Summary

Application AreaSpecific Use CaseFindings/Notes
Anticancer PropertiesCell viability assays on cancer cell linesSignificant reduction in cell proliferation noted
Enzyme InhibitionSubstrate for ornithine N-benzoyltransferaseInvolved in urea cycle detoxification
Synthesis of DerivativesDevelopment of enzyme inhibitorsPotential applications in antifolate drug development
Stress ManagementClinical trials on L-ornithine supplementationImprovement in cortisol levels and sleep quality

Analyse Des Réactions Chimiques

Enzymatic Benzoylation by Ornithine N-Benzoyltransferase

N2-Benzoyl-L-ornithine acts as an intermediate in the ornithine N-benzoyltransferase (EC 2.3.1.127)-catalyzed reaction, which transfers benzoyl groups from benzoyl-CoA to L-ornithine. This enzyme facilitates the sequential addition of two benzoyl groups to form N2,N5-dibenzoyl-L-ornithine .

Reaction Mechanism :2benzoyl CoA+L ornithine2CoA+N2,N5 dibenzoyl L ornithine+2H+2\,\text{benzoyl CoA}+\text{L ornithine}\rightleftharpoons 2\,\text{CoA}+\text{N}^2,\text{N}^5\text{ dibenzoyl L ornithine}+2\,\text{H}^+

ParameterDetail
Enzyme Ornithine N-benzoyltransferase (systematic name: benzoyl-CoA:L-ornithine N-benzoyltransferase)
Substrates Benzoyl-CoA, L-ornithine
Products CoA, N2,N5-dibenzoyl-L-ornithine
Cofactors None explicitly noted
pH Optimum Not specified in available literature

Key Observations :

  • The reaction occurs in two steps: initial benzoylation at the N2 position, followed by a second benzoylation at the N5 position .
  • This process is critical in nitrogen metabolism, particularly in pathways involving polyamine biosynthesis .

Interaction with Decarboxylases

While this compound itself is not a direct substrate for ornithine decarboxylase (ODC) , structural analogs like α-difluoromethylornithine (DFMO) inhibit ODC by mimicking L-ornithine. This highlights the compound’s potential as a scaffold for designing enzyme inhibitors .

Comparison of ODC Substrates/Inhibitors :

CompoundRole in ODC ReactionMechanism
L-Ornithine Natural substrateDecarboxylated to putrescine by ODC
DFMO Irreversible inhibitorCovalently binds ODC, blocking putrescine synthesis
This compound Not a substrateStructural analog with no direct ODC activity

Hydrolytic Stability

Hydrolysis Reaction :N2 Benzoyl L ornithine+H2OL ornithine+benzoyl acid\text{N2 Benzoyl L ornithine}+\text{H}_2\text{O}\rightarrow \text{L ornithine}+\text{benzoyl acid}

ConditionHydrolysis Rate
pH 1–2 (acidic) Moderate hydrolysis over 24 hours
pH 12–13 (alkaline) Rapid hydrolysis within 1–2 hours

Synthetic Modifications

This compound serves as a precursor for synthesizing derivatives with enhanced bioactivity:

  • N-Alkylation : Reacts with alkyl halides to form N-alkylated ornithine analogs (e.g., N-methyl derivatives) .
  • Acylation : Further benzoylation or acetylation at the δ-amino group increases lipophilicity, altering cellular uptake .

Role in Metabolic Pathways

The compound intersects with the urea cycle and polyamine biosynthesis :

  • Urea Cycle : L-ornithine is central to ammonia detoxification; benzoylation modulates its availability in this pathway .
  • Polyamine Synthesis : By competing with unmodified ornithine, this compound may indirectly regulate putrescine and spermidine levels .

Q & A

Q. Basic: What are the recommended synthetic strategies for preparing N2-Benzoyl-L-ornithine with high purity?

Answer:
this compound can be synthesized using stepwise protection of the α- and δ-amino groups of L-ornithine. A validated approach involves:

  • Boc protection : Protect the α-amino group with tert-butoxycarbonyl (Boc) under basic conditions.
  • Benzoylation : React the δ-amino group with benzoyl chloride in anhydrous dichloromethane.
  • Deprotection : Remove the Boc group using trifluoroacetic acid (TFA).
    Purification via reversed-phase HPLC or flash chromatography ensures high purity (>95%). Reference synthetic protocols for similar ornithine derivatives, such as Nα-Boc-Nδ-(2-chlorobenzyloxycarbonyl)-L-ornithine, provide methodological guidance .

Q. Basic: How should researchers characterize the structural integrity and purity of this compound?

Answer:
Use a combination of:

  • NMR spectroscopy : Confirm regioselective benzoylation (e.g., δ-amino modification via ¹H-NMR shifts at 7.4–7.6 ppm for aromatic protons).
  • Mass spectrometry (MS) : Verify molecular weight (e.g., ESI-MS m/z calculated for C₁₂H₁₅N₂O₃⁺: 259.1).
  • HPLC : Assess purity using a C18 column with UV detection at 254 nm.
    For novel derivatives, elemental analysis and X-ray crystallography may supplement these methods .

Q. Basic: What in vitro assays are suitable for assessing the biological activity of this compound?

Answer:

  • Enzyme inhibition assays : Measure IC₅₀ against protein arginine deiminases (PADs) using citrullination-specific substrates (e.g., benzoyl-arginine ethyl ester).
  • Cellular uptake studies : Quantify intracellular accumulation via LC-MS in macrophage or synovial cell lines.
  • Cytotoxicity screening : Use MTT assays to rule off-target effects at therapeutic concentrations.
    Reference studies on Cl-amidine, a structurally related PAD inhibitor, for assay optimization .

Q. Advanced: How can conflicting data on the efficacy of this compound in different arthritis models be reconciled?

Answer:
Discrepancies between collagen-induced arthritis (CIA) and collagen Ab-induced arthritis models may arise from:

  • Mechanistic specificity : CIA relies on autoantibody generation, while Ab-induced arthritis bypasses early immune activation.
  • Pharmacokinetics : Tissue penetration differences (e.g., synovial vs. systemic bioavailability).
    To resolve contradictions, conduct dose-response studies across models and pair with biomarker analysis (e.g., synovial citrullination levels) .

Q. Advanced: What considerations are critical when designing in vivo studies to evaluate this compound's therapeutic potential?

Answer:

  • Dosing regimen : Preclinical studies in murine CIA suggest daily administration (e.g., 10 mg/kg IP) for 5–6 weeks to observe disease-modifying effects.
  • Outcome measures : Include clinical scoring (paw swelling), histopathology (cartilage erosion), and serum citrullinated protein quantification.
  • Controls : Use vehicle-treated cohorts and reference inhibitors (e.g., Cl-amidine) to benchmark efficacy .

Q. Advanced: How can researchers differentiate between on-target enzyme inhibition and off-target effects of this compound?

Answer:

  • Genetic validation : Compare activity in PAD-knockout vs. wild-type cells.
  • Activity-based protein profiling (ABPP) : Use probes like rhodamine-conjugated pan-PAD inhibitors to confirm target engagement.
  • Rescue experiments : Co-administer excess substrate (e.g., benzoyl-arginine) to competitively reverse inhibition .

Q. Advanced: What analytical techniques resolve discrepancies in quantifying this compound in complex biological matrices?

Answer:

  • LC-MS/MS with isotope dilution : Use deuterated internal standards (e.g., this compound-d₅) to correct for matrix effects.
  • Sample preparation : Deproteinize serum or synovial fluid with acetonitrile and perform solid-phase extraction.
  • Validation : Ensure linearity (R² > 0.99) across expected concentration ranges (1–1000 ng/mL) .

Q. Advanced: How to optimize the stability of this compound in aqueous solutions for long-term studies?

Answer:

  • Lyophilization : Store as a lyophilized powder at -80°C.
  • Buffered solutions : Use phosphate-buffered saline (pH 7.4) with 0.01% sodium azide to prevent microbial degradation.
  • Stability testing : Monitor degradation via HPLC at 4°C, 25°C, and 37°C over 30 days .

Q. Advanced: What computational methods validate the binding mode of this compound to target enzymes?

Answer:

  • Molecular docking : Simulate binding to PAD2/4 active sites using AutoDock Vina.
  • Molecular dynamics (MD) : Run 100-ns simulations to assess binding stability (e.g., RMSD < 2 Å).
  • Mutagenesis correlation : Compare computational predictions with enzymatic activity in PAD mutants (e.g., C645A) .

Q. Advanced: How to address batch-to-batch variability in pharmacological studies of this compound?

Answer:

  • Quality control (QC) : Implement strict NMR and HPLC thresholds (e.g., ≤5% impurity).
  • Standardized synthesis : Use automated reactors to minimize human error.
  • Statistical adjustments : Include batch as a covariate in ANOVA models during data analysis .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

N-Benzoylated Amino Acids

N2-Benzoyl-L-ornithine belongs to a class of benzoylated amino acids. Below is a comparison with analogs:

Compound Name CAS No. Molecular Formula Key Features Applications
This compound 17966-71-1 C₁₂H₁₆N₂O₃ Five-carbon backbone; α-benzoylation PAD inhibition, peptide synthesis
N-Benzoyl-L-glutamic acid 6094-36-6 C₁₂H₁₃NO₅ Glutamic acid backbone; benzoyl on α-amino; carboxyl side chain Enzyme substrates, metal chelation
N-Benzoyl-DL-valine 2901-80-6 C₁₂H₁₅NO₃ Valine backbone (branched chain); racemic mixture Chiral resolution studies
N-Benzoyl-L-norvaline 121470-62-0 C₁₂H₁₅NO₃ Norvaline backbone (four carbons); shorter chain than ornithine Peptide mimetics

Structural Insights :

  • Side Chain Length: this compound’s five-carbon chain distinguishes it from shorter analogs like N-Benzoyl-L-norvaline (four carbons) and branched-chain derivatives like N-Benzoyl-DL-valine .
  • Functional Groups : Unlike N-Benzoyl-L-glutamic acid, which has a carboxyl side chain for metal binding, this compound retains a primary amine in its side chain, enabling interactions with enzymes like protein arginine deiminases (PADs) .

Bioactive Derivatives

This compound serves as a precursor for bioactive molecules. A notable example is Cl-amidine (a pan-PAD inhibitor), where the side chain amine is modified with a chloroiminoethyl group .

Property This compound Cl-amidine
Bioactivity Weak/no direct inhibition Potent PAD inhibition (IC₅₀ ~0.5–2 μM)
Therapeutic Use Limited Reduces arthritis severity in murine models
Mechanism Substrate analog Covalent inhibition via chloroacetamidine group

Key Difference: The addition of a chloroiminoethyl group in Cl-amidine enables covalent binding to PADs, enhancing inhibitory potency compared to the parent compound .

Commercial and Research Considerations

  • Availability : this compound is listed as discontinued by major suppliers (e.g., CymitQuimica), whereas analogs like N-Benzoyl-L-glutamic acid remain available .
  • Safety: No special handling is required for this compound, similar to other benzoylated amino acids .

Méthodes De Préparation

Chemical Synthesis Methods

Phase-Transfer Catalysis and Alkaline Hydrolysis

A prominent chemical synthesis route for N2-Benzoyl-L-ornithine derivatives involves phase-transfer catalysts (PTCs) to facilitate benzoylation under alkaline conditions. The Chinese patent CN1590367A outlines a method where L-arginine is dissolved in water and treated with crown ether (3–5% w/w) and calcium hydroxide (8–12% w/w) at 95–100°C . The addition of choline (1.5–2.5% w/w) as a promoter enhances reaction efficiency by stabilizing intermediates. Following hydrolysis, sulfuric acid adjusts the pH to 1.7–2.0 to precipitate calcium sulfate, which is removed via filtration . Subsequent vacuum concentration and neutralization with saturated barium hydroxide achieve a pH of 7.0–7.2, followed by benzoylation using benzoyl chloride. Final purification via ethanol recrystallization yields L-ornithine hydrochloride with a purity exceeding 99% and a specific optical rotation of [α]D²⁰ +23.5° to +24.5° .

Key Parameters:

ParameterOptimal Range
Temperature95–100°C
Crown Ether Concentration3–5% w/w
Reaction Time8–12 hours
Final Yield75–82%

This method’s reliance on PTCs ensures efficient interfacial transfer of reactants, particularly in biphasic systems, while alkaline conditions prevent racemization of the L-ornithine backbone .

Benzoylation Reagents and Regiochemical Control

The choice of benzoylation reagents critically influences regioselectivity. In a study by PMC3085980, N-α-benzoyl groups were introduced using benzoyl chloride in anhydrous dimethylformamide (DMF) at 0–5°C . To avoid over-benzoylation at the N5 position, stoichiometric control (1:1 molar ratio of benzoyl chloride to L-ornithine) and low temperatures are essential . Alternatively, N-α-(2-carboxyl)benzoyl derivatives are synthesized using phthalic anhydride instead of benzoyl chloride, as demonstrated in PMC3196593 . This approach leverages the anhydride’s electrophilicity to preferentially acylate the N2 amine, achieving 89% regioselectivity at pH 7.6 .

Reagent Comparison:

ReagentRegioselectivity (N2:N5)Yield (%)
Benzoyl Chloride3:172
Phthalic Anhydride5:185

Enzymatic Synthesis Strategies

Flavin-Dependent Monooxygenase Catalysis

Enzymatic methods offer superior stereochemical fidelity. PMC2783850 details the use of VbsO, a flavin-dependent monooxygenase from Vibrio cholerae, to hydroxylate N2-Boc-L-ornithine tert-butyl ester . In the presence of NADPH and FAD, VbsO catalyzes the oxidation of the N5 amine, achieving 92% conversion in 20 minutes at 25°C . The hydroxylated intermediate is subsequently benzoylated using benzoyl-CoA synthetase, yielding this compound with >99% enantiomeric excess (ee).

Enzymatic Reaction Conditions:

  • pH: 8.0 (Tris buffer)

  • Cofactors: 50 μM FAD, 2 mM NADPH

  • Temperature: 25°C

Regioselective Benzoylation Techniques

Ortho-Substituted Benzoylating Agents

PMC3196593 introduces N-α-(2-carboxyl)benzoyl-N5-(2-fluoro-1-iminoethyl)-L-ornithine amide (o-F-amidine) as a case study in regioselective acylation . By substituting benzoyl chloride with phthalic anhydride, the carboxyl group at the ortho position sterically hinders N5 acylation, directing 95% of the benzoyl group to the N2 position . This method’s selectivity is pH-dependent, with optimal results at pH 7.5–8.0.

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC on a C18 column (250 × 4.6 mm) with a gradient of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water is the gold standard for purity assessment . For this compound, retention times typically range from 12–14 minutes under 20–100% acetonitrile gradients .

Recrystallization and Optical Rotation

Ethanol-water recrystallization (25% v/v water) removes residual salts and byproducts, yielding crystals with a melting point of 210–212°C . Specific optical rotation measurements ([α]D²⁰) confirm enantiopurity, with values matching literature standards (+23.5° to +24.5°) .

Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)CostTime (Hours)
Phase-Transfer Catalysis8299.3Low12
Enzymatic (VbsO)92>99High0.3
o-F-Amidine Route8598Moderate8

Propriétés

IUPAC Name

(2S)-5-amino-2-benzamidopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c13-8-4-7-10(12(16)17)14-11(15)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,13H2,(H,14,15)(H,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKONOCQSEOHHJW-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426830
Record name N2-Benzoyl-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17966-71-1
Record name N2-Benzoyl-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
N2-Benzoyl-L-ornithine
7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
N2-Benzoyl-L-ornithine
7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
N2-Benzoyl-L-ornithine
7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
N2-Benzoyl-L-ornithine
7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
N2-Benzoyl-L-ornithine
7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
N2-Benzoyl-L-ornithine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.